N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
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Description
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds showed strong anticancer potential relative to doxorubicin, indicating their utility in cancer research and therapy (Rehman et al., 2018).
α1-Adrenergic Receptor Antagonism
A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines has been developed as new α1-adrenoceptor antagonists with uroselective profiles. These compounds display high affinity for the α1-adrenoceptor, suggesting their potential in treating conditions related to α1-adrenoceptor activity (Rak et al., 2016).
Hypoglycemic Activity
Research on hypoglycemic benzoic acid derivatives, including the study of structure-activity relationships, highlighted the therapeutic potential of compounds like repaglinide for type 2 diabetic patients. These findings underscore the importance of chemical modifications in enhancing biological activity and therapeutic efficacy (Grell et al., 1998).
Insecticidal Properties
Flubendiamide is noted for its novel chemical structure and strong insecticidal activity, particularly against lepidopterous pests. This compound showcases a unique mode of action and safety profile for non-target organisms, marking it as a significant development in pest control strategies (Tohnishi et al., 2005).
Orexin Receptor Antagonism
The role of orexin receptors in compulsive food consumption has been investigated, highlighting the potential of selective orexin receptor antagonists in managing binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-7-3-4-9-20(16)26-23(29)22(28)25-13-12-19-8-5-6-14-27(19)32(30,31)21-11-10-18(24)15-17(21)2/h3-4,7,9-11,15,19H,5-6,8,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSIYOCQNGOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.